

4-Chloro-3-nitrobenzaldehyde structure and IUPAC name

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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzaldehyde

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An In-Depth Technical Guide to 4-Chloro-3-nitrobenzaldehyde

This technical guide provides a comprehensive overview of **4-Chloro-3-nitrobenzaldehyde**, a key chemical intermediate in various synthetic processes. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its structure, properties, and synthesis.

Chemical Structure and IUPAC Name

4-Chloro-3-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted with a chlorine atom, a nitro group, and an aldehyde group.^[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-chloro-3-nitrobenzaldehyde**.^[2]

The structure consists of a benzaldehyde core where the aldehyde group (-CHO) is attached to the first carbon. A chlorine atom is substituted at the fourth position, and a nitro group (-NO₂) is at the third position relative to the aldehyde group.^{[1][2]} This substitution pattern is crucial for its reactivity and utility as a building block in synthesizing more complex molecules.^[1]

Key Structural Identifiers:

- CAS Number: 16588-34-4^{[1][2][3][4][5][6]}
- Molecular Formula: C₇H₄ClNO₃^{[1][2][5]}
- SMILES: C1=CC(=C(C=C1C=O))-[O-]Cl^[2]

- InChI Key: HETBKLHJEWXWBM-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of **4-Chloro-3-nitrobenzaldehyde** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	185.56 g/mol [2][6]
Appearance	Off-white to light yellow powder[1][4]
Melting Point	61-63 °C[3][4]
Boiling Point	276.5 °C (estimate)[4][7]
Solubility in Water	4 g/L (at 98 °C)[4][7]
Density	1.4791 g/cm ³ (estimate)[4][7]
Flash Point	135.1 °C (estimate)[7]
Refractive Index	1.6000 (estimate)[4][7]

Experimental Protocols: Synthesis

4-Chloro-3-nitrobenzaldehyde is typically synthesized via the nitration of 4-chlorobenzaldehyde. The following protocol is a general procedure for this reaction.

Objective: To synthesize **4-Chloro-3-nitrobenzaldehyde** from 4-chlorobenzaldehyde.

Materials:

- 4-chlorobenzaldehyde
- Fuming nitric acid
- Sulfuric acid

- Ice water
- Ethanol/water mixture for recrystallization

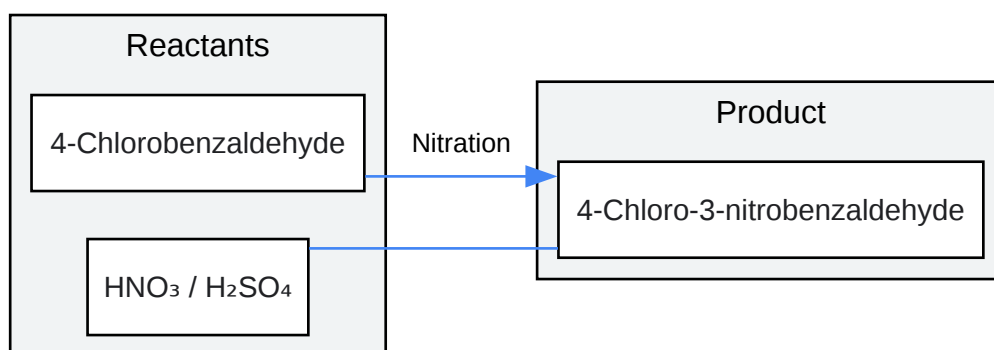
Procedure:

- A mixture of fuming nitric acid and sulfuric acid is prepared and cooled to below 10°C.[7]
- 4-chlorobenzaldehyde is added portion-wise to the cooled acid mixture while maintaining the temperature below 10°C.[7]
- The reaction mixture is stirred continuously for approximately 2 hours.[3][7]
- Upon completion of the reaction, the mixture is slowly poured into a larger volume of ice water with continuous stirring. This will cause the product to precipitate out of the solution.[3][7]
- The resulting solid precipitate is collected by filtration.[3][7]
- The crude product is then purified by recrystallization from an ethanol/water solvent mixture to yield the final product.[3]

This method has been reported to produce **4-Chloro-3-nitrobenzaldehyde** with a high yield.[3][7]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic route from 4-chlorobenzaldehyde to **4-chloro-3-nitrobenzaldehyde**.



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Caption: Synthesis of **4-Chloro-3-nitrobenzaldehyde** via nitration.

Applications in Research and Development

4-Chloro-3-nitrobenzaldehyde serves as a versatile intermediate in organic synthesis.^[1] It is a crucial building block for the creation of various pharmaceutical and agrochemical compounds.^[1] Notably, it has been identified as a potent inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, suggesting its potential as a drug candidate for treating autoimmune and allergic inflammatory diseases.^{[3][4]} Its reactivity allows for further functionalization, making it a valuable precursor in the development of novel therapeutic agents.

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